molecular formula C11H12ClNOS B6427699 2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2034287-21-1

2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B6427699
CAS No.: 2034287-21-1
M. Wt: 241.74 g/mol
InChI Key: YWXPRCPBLGYYIA-UHFFFAOYSA-N
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Description

2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with a cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the cyclopropanecarbonyl group or the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonyl}pyridine
  • 2-chloro-5-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}pyridine
  • 2-chloro-5-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline

Uniqueness

2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to the presence of the cyclopropanecarbonyl group, which can impart distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c12-10-5-8-6-13(4-3-9(8)15-10)11(14)7-1-2-7/h5,7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXPRCPBLGYYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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